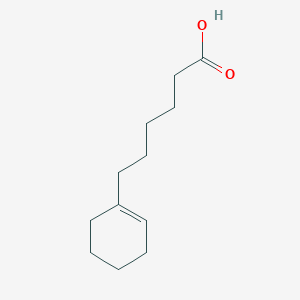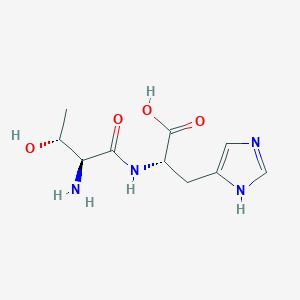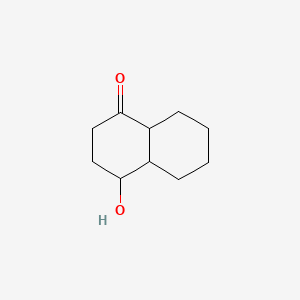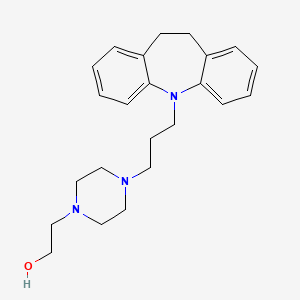![molecular formula C13H14N4O B14161931 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol CAS No. 845805-50-7](/img/structure/B14161931.png)
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol is a complex organic compound that belongs to the class of pyrimidoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which are then alkylated at two nitrogen atoms . The reaction with isothiocyanates results in 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which undergo alkylation at the sulfur atom .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, and cyanamides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .
Scientific Research Applications
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with kinases and other signaling proteins .
Comparison with Similar Compounds
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol can be compared with other similar compounds, such as:
3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones: These compounds share a similar core structure but differ in their functional groups and reactivity.
3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones: These compounds also share a similar core structure but have different substituents and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
845805-50-7 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H14N4O/c18-7-3-6-14-13-12-11(15-8-16-13)9-4-1-2-5-10(9)17-12/h1-2,4-5,8,17-18H,3,6-7H2,(H,14,15,16) |
InChI Key |
BPWBNFPGYQJRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NCCCO |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)


![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)

![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)

